Major Human Urinary Excretion Fraction vs. Parent and Minor Metabolites
In human mass balance studies for desvenlafaxine, the O-glucuronide metabolite represents a substantial and distinct fraction of the administered dose eliminated in urine. This fraction is significantly higher than that of the oxidative metabolite N,O-didesmethylvenlafaxine and is differentiated from the unchanged parent drug [1].
| Evidence Dimension | Percentage of administered oral desvenlafaxine dose excreted in human urine over 72 hours |
|---|---|
| Target Compound Data | Approximately 19% of the dose is excreted as the O-desmethylvenlafaxine glucuronide metabolite. |
| Comparator Or Baseline | Approximately 45% of the dose is excreted as unchanged desvenlafaxine; less than 5% is excreted as the oxidative metabolite N,O-didesmethylvenlafaxine. |
| Quantified Difference | The glucuronide represents a 3.8-fold larger fraction than the oxidative metabolite (19% vs. <5%). It accounts for 30% of the total identified dose fraction (19% / (45%+19%+<5%)). |
| Conditions | Human subjects; single oral dose administration; urine collected up to 72 hours post-dose; quantified using radiolabeled drug or validated LC-MS/MS methods. |
Why This Matters
Procurement of the authentic glucuronide standard is mandatory for the separate and accurate quantification of the major Phase II clearance pathway, which is impossible to achieve with only the parent drug standard.
- [1] Sun Pharmaceutical Industries, Inc. (2023). Desvenlafaxine (Pristiq) FDA Package Insert, Page 6. View Source
